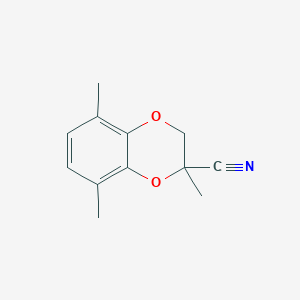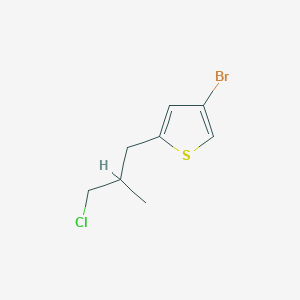
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene is a chemical compound with the molecular formula C₈H₁₀BrClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chloro-2-methylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of 2-(3-chloro-2-methylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the halogen atoms and form the corresponding thiophene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Scientific Research Applications
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Employed in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s halogen atoms can participate in halogen bonding, enhancing its binding affinity to biological targets. Additionally, the thiophene ring can undergo π-π interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chlorothiophene: Similar structure but lacks the 2-methylpropyl group.
4-Chloro-2-(3-bromo-2-methylpropyl)thiophene: Similar structure with reversed positions of bromine and chlorine atoms.
2-(3-Chloro-2-methylpropyl)thiophene: Lacks the bromine atom.
Uniqueness
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C8H10BrClS |
|---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
4-bromo-2-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(4-10)2-8-3-7(9)5-11-8/h3,5-6H,2,4H2,1H3 |
InChI Key |
RTYHWTQXPDUZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CS1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


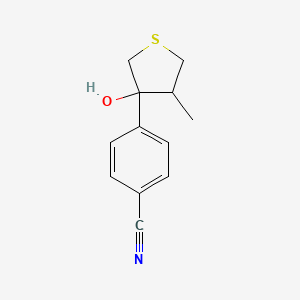
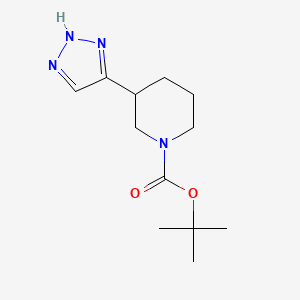
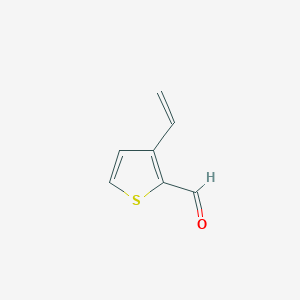
![4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol](/img/structure/B13215988.png)
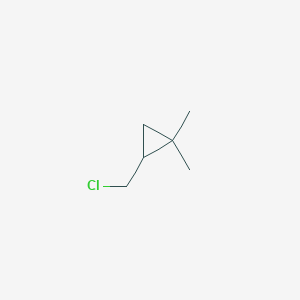

![2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13215999.png)
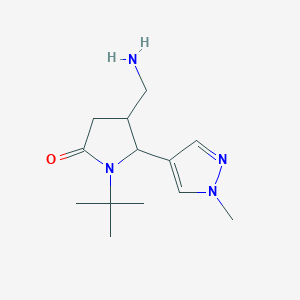
![[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride](/img/structure/B13216004.png)
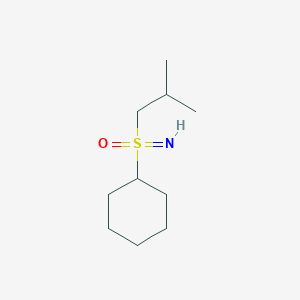
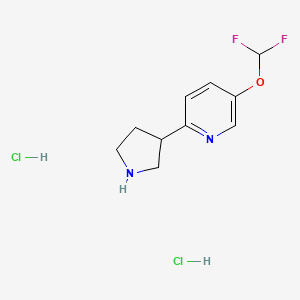
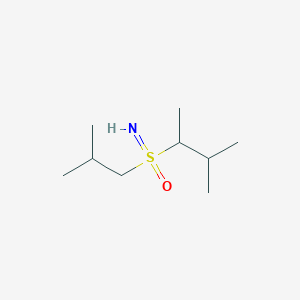
![2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13216026.png)
